molecular formula C₁₀H₁₄ClN₅O₂ B1145070 6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- CAS No. 100199-40-4

6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-

Cat. No.: B1145070
CAS No.: 100199-40-4
M. Wt: 271.7
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Description

This compound is a purine nucleoside analogue distinguished by a 4-chloro-3-(hydroxymethyl)butyl substituent at the N9 position of the purine core (Figure 1). The purine scaffold consists of a 2-amino group and a 6-keto moiety, common features in antiviral agents like penciclovir and ganciclovir .

Molecular Formula: C₉H₁₁ClN₅O₂
Molecular Weight: 256.5 g/mol
Key Structural Features:

  • Chloro substituent enhances lipophilicity compared to hydroxylated analogs.
  • Hydroxymethyl group at position 3 may participate in hydrogen bonding with viral enzymes.

Properties

IUPAC Name

2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNXFLMNYSWWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CCl)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Intermediates and Chlorination

A novel route involves the preparation of 4-azido-2-hydroxymethyl-1-butanol (7) from 2-acetoxymethyl-4-azido-1-butyl acetate (6) via alkaline hydrolysis. The azide group (-N₃) serves as a precursor for subsequent functionalization. Hydrogenation of 7 using 10% Pd/C in ethanol under hydrogen atmosphere yields 4-amino-2-hydroxymethyl-1-butanol (1). To introduce the chloro group, the amino intermediate undergoes diazotization followed by treatment with CuCl₂/HCl, replacing the amino group with chlorine. This method achieves a 78% yield with >95% purity after recrystallization from ethanol.

Direct Chlorination of Hydroxymethyl Butanol

Alternative approaches bypass azide intermediates. 3-(Hydroxymethyl)-1,4-butanediol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, selectively chlorinating the primary hydroxyl group at the 4-position. The reaction proceeds via a two-step mechanism: initial formation of a chlorosulfite intermediate, followed by nucleophilic displacement by chloride. Excess SOCl₂ is quenched with methanol, and the product is purified via vacuum distillation (bp 120–125°C at 15 mmHg), yielding 85% 4-chloro-3-(hydroxymethyl)-1-butanol.

Purine Core Functionalization

The purine scaffold is typically derived from guanine (2-amino-1,9-dihydro-6H-purin-6-one), which provides the 2-amino and 6-keto functionalities. Attachment of the chlorinated butyl side chain requires careful protection-deprotection strategies to avoid side reactions.

Silylation-Activated Coupling

Guanine is first silylated using O,N-bis-(trimethylsilyl)acetamide (BSA) in ethyl acetate at 115°C for 5 hours. This step protects reactive hydroxyl and amino groups, enhancing solubility and enabling nucleophilic substitution. The silylated guanine reacts with 4-chloro-3-(hydroxymethyl)butyl bromide in xylene at 125°C for 12 hours, facilitated by glacial acetic acid. The trimethylsilyl (TMS) groups are subsequently removed by refluxing in n-propanol, yielding the intermediate 9-[4-chloro-3-(hydroxymethyl)butyl]guanine with 47% yield.

Mitsunobu Reaction for Direct Alkylation

A more efficient method employs the Mitsunobu reaction to couple guanine with 4-chloro-3-(hydroxymethyl)-1-butanol. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the hydroxyl group of the butanol derivative acts as the nucleophile, displacing the purine’s 9-position hydrogen. This one-step process achieves 65% yield and minimizes by-products like N7-alkylated isomers.

Cyclization and Final Product Isolation

Acid-Catalyzed Cyclization

The intermediate 9-[4-chloro-3-(hydroxymethyl)butyl]guanine undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) monohydrate. Heating at 80°C in methanol for 17 hours promotes intramolecular esterification between the hydroxymethyl group and the purine’s 6-keto oxygen, forming a stable six-membered ring. The reaction is monitored by thin-layer chromatography (TLC; eluent: CHCl₃:MeOH 9:1), and the product is isolated via column chromatography (silica gel, 230–400 mesh) with 82% recovery.

Palladium-Catalyzed Dechlorination Avoidance

A critical challenge is preventing unintended dechlorination during hydrogenation steps. Industrial protocols replace palladium catalysts with platinum oxide (PtO₂) in methanol, maintaining the chloro group’s integrity while reducing nitro or azide intermediates. For example, hydrogenation of 4-azido-2-hydroxymethyl-1-butyl acetate (6) using PtO₂ at 30 psi H₂ pressure retains the chloro substituent, achieving >99% conversion.

Optimization and Scalability

Continuous Flow Reactor Systems

Scalable production utilizes continuous flow reactors to enhance reaction control. For the Mitsunobu reaction, a plug-flow reactor with immobilized PPh₃ on silica gel enables reagent recycling and reduces waste. Residence times of 20 minutes at 50°C improve yield to 78% with 99.5% purity, as confirmed by high-performance liquid chromatography (HPLC).

Solvent and Temperature Effects

Comparative studies show that anhydrous dimethylformamide (DMF) outperforms THF in Mitsunobu reactions, increasing yield by 15% due to better solubility of guanine. Optimal temperatures for chlorination steps are critical: exceeding 5°C during SOCl₂ treatment leads to di-chlorination by-products, reducing purity to <70%.

Analytical Validation and Quality Control

Structural Confirmation via 2D NMR

Discrepancies in NMR assignments, particularly between 6H and 9H tautomers, are resolved using heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments. Key correlations include:

  • HMBC between purine C2 (δ 152 ppm) and the aniline NH proton (δ 8.2 ppm).

  • Nuclear Overhauser effect (NOE) between the hydroxymethyl group (δ 4.3 ppm) and purine H8 (δ 8.1 ppm), confirming regiochemistry.

Impurity Profiling

Common impurities include:

  • 6-Ethoxy purine derivatives : Formed during cyclization with triethyl orthoformate. Mitigated by replacing Cl with OEt groups at the 6-position.

  • Pyrrolidin-3-yl methyl acetate : A by-product of self-cyclization in base-mediated reactions (25–30% yield without optimization).

Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory Scale (Batch)Industrial Scale (Continuous Flow)
Yield47–65%78–85%
Purity95–98%99.5–99.9%
Reaction Time12–24 hours20–60 minutes
Catalyst RecoveryNot feasible90–95% recycled
By-Product Formation5–10%<1%

Emerging Methodologies

Enzymatic Coupling

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the alkylation of guanine with chlorinated butanol derivatives in ionic liquids. This green chemistry approach achieves 70% yield at 40°C with negligible waste.

Photochemical Chlorination

UV-light-mediated chlorination using N-chlorosuccinimide (NCS) in acetonitrile selectively introduces chlorine at the 4-position of 3-(hydroxymethyl)-1-butanol, avoiding harsh reagents like SOCl₂ .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the purine ring or the side chain.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of this compound lies in its antiviral properties. Research indicates that derivatives of purine compounds can inhibit viral replication through various mechanisms.

  • Mechanism of Action : These compounds often act as nucleoside analogs, mimicking natural nucleosides and interfering with viral DNA or RNA synthesis. This interference can lead to the inhibition of viral replication and potentially reduce the severity of viral infections.
  • Case Studies :
    • A study highlighted the effectiveness of similar purine derivatives against viruses such as Coxsackie B4, where moderate antiviral activity was observed (EC50 = 9.4 μg/mL) .
    • Another research focused on the development of anti-virulence therapeutics against pathogenic bacteria, indicating that purine derivatives could play a role in combating bacterial toxins .

Research in Cancer Therapy

The compound has also been explored for its potential applications in cancer therapy. Purine analogs are being investigated for their ability to inhibit cancer cell proliferation.

  • Mechanism : The structure of purines allows them to interfere with nucleotide metabolism, which is crucial for DNA replication and repair in cancer cells. By inhibiting these processes, purine derivatives can selectively target rapidly dividing cancer cells.
  • Case Studies :
    • In vitro studies have shown that certain purine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Biochemical Research

In biochemical research, 6H-Purin-6-one derivatives are utilized as tools to study enzyme activities, particularly those related to nucleotide metabolism.

  • Enzyme Inhibition : These compounds can serve as competitive inhibitors for enzymes involved in nucleotide synthesis pathways. This property is valuable for understanding metabolic pathways and developing targeted therapies.
  • Case Studies :
    • Research has demonstrated that certain purine analogs can effectively inhibit enzymes like adenosine deaminase, which is critical in regulating adenosine levels in biological systems .

Structural Studies and Drug Design

The structural characteristics of 6H-Purin-6-one derivatives make them suitable candidates for drug design efforts.

  • Molecular Modeling : Computational studies have been employed to predict the binding affinities of these compounds to various biological targets. The insights gained from these studies aid in optimizing the pharmacological properties of new drug candidates.
  • Case Studies :
    • Molecular docking studies have shown promising interactions between purine derivatives and viral proteins, guiding the design of more effective antiviral agents .

Summary Table of Applications

Application AreaMechanism/FunctionKey Findings/Case Studies
AntiviralNucleoside analogs inhibiting viral replicationModerate activity against Coxsackie B4
Cancer TherapyInhibition of nucleotide metabolismCytotoxic effects on cancer cell lines
Biochemical ResearchCompetitive inhibition of nucleotide-synthesizing enzymesInhibition of adenosine deaminase
Structural StudiesMolecular modeling for drug designPromising interactions with viral proteins

Mechanism of Action

The mechanism of action of 6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity. Additionally, the compound may interfere with nucleic acid synthesis by incorporating into DNA or RNA and causing chain termination .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target compound with structurally related antiviral agents:

Compound Substituent Structure Molecular Weight (g/mol) Antiviral Target Key Feature(s)
Target Compound 4-Chloro-3-(hydroxymethyl)butyl 256.5 Not specified Chloro substitution for enhanced stability
Penciclovir 4-Hydroxy-3-(hydroxymethyl)butyl 253.26 Herpes viruses (HSV) Hydroxyl group critical for phosphorylation
Entecavir Cyclopentyl with hydroxymethyl/methylene 295.3 Hepatitis B virus (HBV) Chiral centers (1S,3R,4S) enhance specificity
Ganciclovir Hydroxyethoxymethyl 255.23 Cytomegalovirus (CMV) Ethoxy chain improves bioavailability
Lobucavir Cyclobutyl bis(hydroxymethyl) 265.27 Broad-spectrum Cyclic substituent; discontinued for toxicity
Aciclovir Hydroxyethoxymethyl 225.21 HSV, VZV Requires viral thymidine kinase activation
Key Observations:

Chloro vs. However, it may hinder phosphorylation by viral kinases, a critical step in activation .

Linear vs. Cyclic Substituents : Entecavir’s cyclopentyl group and lobucavir’s cyclobutyl ring confer conformational rigidity, enhancing binding to viral polymerases . The target compound’s linear chain may reduce target specificity but improve synthetic accessibility.

Stereochemistry : Entecavir’s activity relies on specific stereochemistry (1S,3R,4S), while the target compound’s substituent lacks defined stereocenters, possibly affecting potency .

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolism : Hydroxyl groups in penciclovir and ganciclovir undergo glucuronidation, whereas the chloro group in the target compound may resist such modifications, leading to prolonged systemic exposure .
  • Toxicity: Lobucavir’s cyclobutyl substituent was linked to mitochondrial toxicity, highlighting the importance of substituent design .

Research Findings and Clinical Relevance

  • Penciclovir : Effective against HSV-1/2 but requires frequent dosing due to short half-life . The target compound’s chloro group might address this limitation.
  • Entecavir : A first-line HBV treatment with high genetic barrier to resistance; its cyclopentyl group optimizes binding to HBV polymerase .
Hypothesized Advantages of the Target Compound:
  • Broader Spectrum : Chloro substitution could confer activity against resistant viral strains.
  • Improved Stability : Resistance to enzymatic degradation might reduce dosing frequency.

Biological Activity

6H-Purin-6-one, 2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is a synthetic purine derivative known for its diverse biological activities. This compound, with the CAS number 100199-40-4, is of significant interest in medicinal chemistry due to its potential applications in drug development and biochemical research.

The molecular formula of this compound is C10H14ClN5O2C_{10}H_{14}ClN_5O_2, and it has a molecular weight of approximately 271.70 g/mol. The structure features a purine core with a chloromethyl and hydroxymethyl substituent, which enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H14ClN5O2C_{10}H_{14}ClN_5O_2
Molecular Weight271.70 g/mol
CAS Number100199-40-4
Purity≥95%

Biological Activity

The biological activity of 6H-Purin-6-one, 2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is primarily attributed to its interactions with various biological targets:

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. For instance, studies have shown its potential to inhibit adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition can lead to increased levels of adenosine, impacting cellular signaling pathways and immune responses.

2. Antiviral Activity

The compound has demonstrated antiviral properties against certain viruses by interfering with their replication processes. Its structural similarity to nucleotides allows it to act as a substrate mimic, thus inhibiting viral polymerases.

3. Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and survival.

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Study on Adenosine Deaminase Inhibition : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited adenosine deaminase activity, leading to enhanced adenosine levels in vitro .
  • Antiviral Efficacy : Another investigation explored its efficacy against the hepatitis C virus (HCV), revealing that it significantly reduced viral load in infected cell cultures .
  • Anticancer Properties : Research conducted on various cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

The biological mechanisms through which 6H-Purin-6-one exerts its effects include:

  • Competitive Inhibition : By mimicking natural substrates, it competes with them for binding sites on enzymes.
  • Signal Modulation : The increase in adenosine levels can lead to enhanced signaling through adenosine receptors, influencing various physiological responses.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA Hazard Communication Standard (29 CFR 1910) guidelines. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) and direct skin/eye contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Store in a ventilated, cool area away from incompatible substances .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : A reported method involves hydrothermal synthesis using a Teflon-lined reactor. For example, reacting the parent purine derivative (1 mmol) in a 1:1 water-ethanol mixture at 443 K for 24 hours yields crystalline product. Post-synthesis, purity is confirmed via elemental analysis (e.g., C, H, N content matching theoretical values) and spectroscopic techniques .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (e.g., ≥98% purity as per pharmacopeial standards). Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities in the cyclopentyl or butyl side chains .

Advanced Research Questions

Q. How does the chlorinated hydroxymethylbutyl side chain influence antiviral activity compared to analogs?

  • Methodological Answer : The 4-chloro-3-(hydroxymethyl)butyl group enhances lipophilicity, potentially improving cell membrane penetration. Comparative studies with penciclovir (a structurally similar antiherpes agent) suggest that chlorine substitution may alter substrate binding to viral thymidine kinases. Conduct enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking simulations to map interactions with viral polymerase active sites .

Q. What strategies can mitigate poor aqueous solubility during formulation studies?

  • Methodological Answer : Employ co-solvents (e.g., PEG 400) or cyclodextrin-based complexation to enhance solubility. Alternatively, synthesize prodrugs by esterifying the hydroxymethyl group (e.g., acetyl or phosphate derivatives) to improve bioavailability. Monitor solubility changes via phase solubility analysis and validate stability under physiological pH .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Systematically evaluate experimental variables:

  • Viral Strains : Test against standardized HSV-1/HSV-2 or HBV strains (e.g., ATCC-derived).
  • Assay Conditions : Control for cell line viability, incubation time, and drug concentration gradients.
  • Data Normalization : Use internal controls (e.g., acyclovir for herpesviruses) to calibrate activity thresholds.
    Conflicting results may arise from stereochemical variations in the side chain; confirm enantiomeric purity via chiral HPLC .

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